![molecular formula C16H30N2O5S2 B2819507 tert-butyl N-[2-({2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]acetyl}sulfanyl)ethyl]carbamate CAS No. 2374758-12-8](/img/structure/B2819507.png)
tert-butyl N-[2-({2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]acetyl}sulfanyl)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate, is a chemical with the CAS Number: 117499-16-8 . It has a molecular weight of 303.4 and its IUPAC name is tert-butyl 2-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)ethylcarbamate .
Synthesis Analysis
The synthesis of similar compounds often involves the use of tert-butoxycarbonyl (BOC) as a protecting group . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H29N3O4/c1-13(2,3)20-11(18)16-9-7-15-8-10-17-12(19)21-14(4,5)6/h15H,7-10H2,1-6H3,(H,16,18)(H,17,19) . This indicates the molecular structure of the compound, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 71-75 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Selective Deprotection and Acylation
The synthesis of polyamides with multiple protecting groups, including (tert-butoxy)carbonyl (Boc), allows for selective deprotection and acylation. This approach enables the modification of the pentamine backbone, demonstrating the utility of such compounds in complex organic syntheses (Pak & Hesse, 1998).
Transformation of Amino Protecting Groups
The chemoselective transformation of commonly used amino protecting groups like N-tert-butoxycarbonyl (Boc) into silyl carbamates showcases the compound's role in facilitating the synthesis of N-ester type compounds. This process underscores the versatility of tert-butyl carbamates in synthetic organic chemistry (Sakaitani & Ohfune, 1990).
Asymmetric Synthesis of Protected Amino Alcohols
Tert-butyl carbamates serve as precursors in the asymmetric synthesis of protected 1,2-amino alcohols, highlighting their importance in the enantioselective synthesis of complex molecules (Tang, Volkman, & Ellman, 2001).
Radical Oxidation and Synthesis of Imides
The radical oxidation of carbamates, leading to the formation of imides and tert-butylperoxyamide acetals, illustrates the compound's utility in introducing functional groups adjacent to nitrogen atoms, which is crucial for synthesizing nitrogen-containing heterocycles (Ochiai, Kajishima, & Sueda, 1999).
Asymmetric Synthesis via N-tert-Butanesulfinyl Imines
The use of tert-butyl carbamates in the preparation of N-tert-butanesulfinyl imines for asymmetric synthesis of amines demonstrates their role in the synthesis of enantioenriched amines, amino acids, and amino alcohols. This application is pivotal for the production of chiral compounds with high enantiomeric excess (Ellman, Owens, & Tang, 2002).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . These codes indicate various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
S-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl] 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylsulfanyl]ethanethioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O5S2/c1-15(2,3)22-13(20)17-7-9-24-11-12(19)25-10-8-18-14(21)23-16(4,5)6/h7-11H2,1-6H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCRHIRVKAHPFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSCC(=O)SCCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

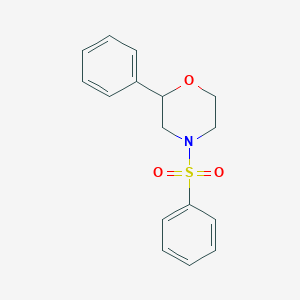
![2-Amino-4-(4-methoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2819430.png)
![1-Benzyl-3-[(4-chlorophenyl)methylsulfanyl]indole](/img/structure/B2819431.png)
![1-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine-7-carboxylic acid;hydrochloride](/img/structure/B2819433.png)
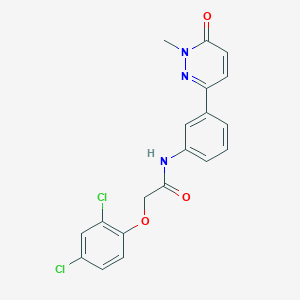
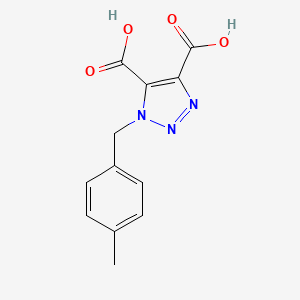


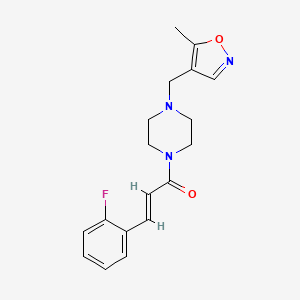
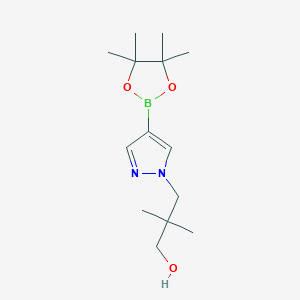
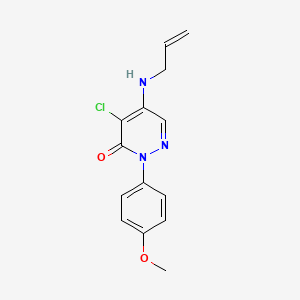

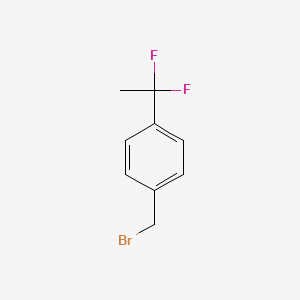
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}nicotinic acid](/img/structure/B2819447.png)